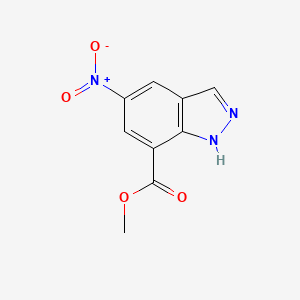

methyl 5-nitro-1H-indazole-7-carboxylate

Vue d'ensemble

Description

Methyl 5-nitro-1H-indazole-7-carboxylate is a chemical compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-nitro-1H-indazole-7-carboxylate typically involves the nitration of an indazole precursor followed by esterification. One common method involves the nitration of 1H-indazole-7-carboxylic acid using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position. The resulting 5-nitro-1H-indazole-7-carboxylic acid is then esterified using methanol in the presence of a catalyst such as sulfuric acid to yield this compound .

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Types of Reactions:

Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The nitro group can also undergo nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.

Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid using acidic or basic hydrolysis conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Sodium methoxide, potassium hydroxide.

Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products:

Reduction: Methyl 5-amino-1H-indazole-7-carboxylate.

Substitution: Various substituted indazoles depending on the nucleophile used.

Hydrolysis: 5-nitro-1H-indazole-7-carboxylic acid.

Applications De Recherche Scientifique

Pharmaceutical Development

Therapeutic Agents

Methyl 5-nitro-1H-indazole-7-carboxylate serves as a crucial intermediate in synthesizing pharmaceutical compounds, particularly those aimed at treating neurological disorders. Its ability to modulate biological pathways makes it a valuable candidate in drug development for conditions such as epilepsy and depression .

Case Study: Anti-inflammatory Drugs

Research has indicated that this compound can be utilized in developing anti-inflammatory medications. A study demonstrated its efficacy in reducing inflammation markers in vitro, suggesting its potential role as a therapeutic agent in inflammatory diseases .

Agricultural Chemistry

Agrochemical Formulations

The compound is instrumental in formulating agrochemicals, enhancing the effectiveness of pesticides and herbicides. Its application helps improve crop yields by protecting plants from various pests and diseases .

Case Study: Herbicide Development

In a recent agricultural study, this compound was incorporated into herbicide formulations, resulting in a significant increase in weed control efficiency compared to traditional herbicides. This finding highlights its potential to contribute to sustainable agricultural practices .

Material Science

Polymer Development

In material science, this compound is explored for creating new polymers with enhanced properties. Its incorporation into polymer matrices has shown to improve thermal stability and chemical resistance, making it suitable for high-performance materials .

Case Study: Organic Electronics

Research into organic electronics has revealed that this compound can be used to develop materials with improved electrical conductivity. Experiments indicated that polymers synthesized with this compound exhibited superior charge transport properties, paving the way for advancements in electronic devices .

Biochemical Research

Enzyme Inhibition Studies

this compound is employed in biochemical research to study enzyme inhibition and receptor binding mechanisms. Its ability to interact with specific biological targets provides insights into metabolic processes and disease mechanisms .

Case Study: Mechanism of Action

A detailed investigation into the compound's mechanism of action revealed its potential to inhibit certain enzymes associated with cancer progression. This discovery underscores its relevance in cancer research and the development of targeted therapies .

Summary Table of Applications

| Application Area | Description | Notable Findings |

|---|---|---|

| Pharmaceutical | Intermediate for neurological drugs | Efficacy in reducing inflammation markers |

| Agricultural Chemistry | Enhances pesticide and herbicide formulations | Significant increase in weed control efficiency |

| Material Science | Development of polymers with improved thermal stability | Superior charge transport properties in organic electronics |

| Biochemical Research | Studies on enzyme inhibition and receptor binding | Potential to inhibit enzymes linked to cancer progression |

Mécanisme D'action

The mechanism of action of methyl 5-nitro-1H-indazole-7-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

5-nitroindazole: Similar structure but lacks the ester group.

Methyl 1H-indazole-7-carboxylate: Similar structure but lacks the nitro group.

Methyl 5-amino-1H-indazole-7-carboxylate: Reduction product of methyl 5-nitro-1H-indazole-7-carboxylate.

Uniqueness: this compound is unique due to the presence of both the nitro and ester functional groups, which allow for a wide range of chemical modifications and applications. The nitro group provides a site for reduction and substitution reactions, while the ester group can be hydrolyzed or used in further esterification reactions.

Activité Biologique

Methyl 5-nitro-1H-indazole-7-carboxylate is an indazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C9H8N3O4

- Molecular Weight : 221.17 g/mol

- Structural Features : The compound features a nitro group and a carboxylate moiety, which are critical for its biological activity.

This compound interacts with various biological targets, primarily through the inhibition of specific kinases involved in cell cycle regulation and signaling pathways:

- Kinase Inhibition : It has been reported to inhibit chk1 and chk2 kinases, which are essential for DNA damage response and cell cycle control.

- Cell Volume Regulation : The compound may also modulate the activity of the human kinase h-sgk, affecting cellular volume homeostasis.

Biological Activities

The biological activities of this compound include:

- Anticancer Activity : Preliminary studies suggest that this compound could serve as a precursor for synthesizing anticancer agents. Its structural similarity to other bioactive indazole derivatives enhances its potential in cancer therapy.

- Antimicrobial Properties : Indazole derivatives have shown promise in antimicrobial applications. This compound can be utilized in the synthesis of various compounds with antibacterial and antifungal activities .

Table 1: Biological Activity Overview

Case Study: Anticancer Properties

In a study investigating the structure-activity relationship (SAR) of indazole derivatives, this compound was highlighted for its potential to inhibit fibroblast growth factor receptors (FGFRs), which are often overexpressed in tumors. The compound demonstrated an IC50 value indicative of significant antiproliferative activity against certain cancer cell lines .

Case Study: Antimicrobial Activity

Another research effort focused on synthesizing sulfonamide derivatives from 5-nitroindazole compounds revealed that this compound exhibited notable antibacterial effects against Staphylococcus aureus and Escherichia coli, supporting its use in developing new antimicrobial agents .

Pharmacokinetics and Stability

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:

- Solubility : The compound's solubility can be influenced by pH and temperature, which are critical factors during formulation development.

- Storage Conditions : It is recommended to store the compound at temperatures between 2°C and 8°C to maintain stability.

Propriétés

IUPAC Name |

methyl 5-nitro-1H-indazole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O4/c1-16-9(13)7-3-6(12(14)15)2-5-4-10-11-8(5)7/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZSTUEANQBHBNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC2=C1NN=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40362831 | |

| Record name | methyl 5-nitro-1H-indazole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

632291-85-1 | |

| Record name | methyl 5-nitro-1H-indazole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.